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molecular formula C11H15NO2 B1605500 Ethyl 4-(ethylamino)benzoate CAS No. 42265-58-7

Ethyl 4-(ethylamino)benzoate

Cat. No. B1605500
M. Wt: 193.24 g/mol
InChI Key: GDIMKVMLVSCQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165980

Procedure details

To a solution of 5 g of ethyl 4-aminobenzoate in 100 ml of methanol, 0.74 ml of acetaldehyde, 1.89 g of sodium cyanoborohydride and 2.1 ml of hydrochloric acid 23% were added.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C([BH3-])#N.[Na+].Cl.[CH:18](=O)[CH3:19]>CO>[CH2:18]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.89 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.74 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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